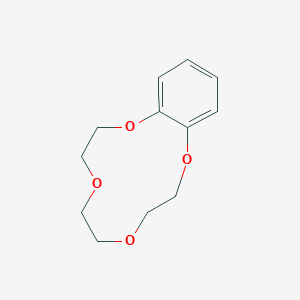

Benzo-12-crown-4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNZFCPJVBYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342944 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-08-4 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-12-crown 4-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4'-Vinylbenzo-12-Crown-4 Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4'-vinylbenzo-12-crown-4 ether, a valuable monomer in the development of functional polymers with applications in ion sensing, separation technologies, and drug delivery systems. This document details the well-established synthetic route via a Wittig reaction, including the preparation of the key precursor, 4'-formylthis compound. Experimental protocols and characterization data are presented to facilitate replication and further research.

Overview of the Synthetic Pathway

The synthesis of 4'-vinylthis compound ether is typically achieved in a two-step process. The first step involves the formylation of this compound to introduce an aldehyde functional group onto the aromatic ring, yielding 4'-formylthis compound. The subsequent step is a Wittig reaction, which converts the formyl group into a vinyl group, affording the desired product.

Experimental Protocols

Synthesis of 4'-Formylthis compound

The introduction of a formyl group at the 4'-position of the benzo ring of this compound can be accomplished through various formylation methods, such as the Duff reaction.

Experimental Procedure (Duff Reaction):

A detailed experimental procedure for the synthesis of 4'-formylthis compound is provided in the literature.[1]

Synthesis of 4'-Vinylthis compound Ether via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[1] In this synthesis, 4'-formylthis compound is reacted with a phosphonium ylide, generated in situ from triphenylmethylphosphonium bromide and a strong base like n-butyllithium, to yield the vinyl derivative.

Experimental Procedure:

The following protocol is based on the method described by Buchanan and Denike.[1]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethoxyethane (60 mL) and triphenylmethylphosphonium bromide (6.32 g, 17.70 mmol).

-

Cool the suspension in an ice bath and add n-butyllithium (1.6 M in hexane, 11.2 mL, 17.70 mmol) dropwise over 10 minutes. The mixture will turn orange.

-

Stir the resulting ylide solution for an additional 90 minutes at room temperature.

-

Dissolve 4'-formylthis compound (2.98 g, 11.80 mmol) in 100 mL of 1,2-dimethoxyethane and add it dropwise to the ylide solution over 60 minutes.

-

Reflux the reaction mixture for 20 hours.

-

After cooling to room temperature, filter the suspension and wash the filter cake with diethyl ether (3 x 30 mL).

-

Combine the organic filtrates and wash with water (3 x 100 mL) and then with a saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting slurry can be purified by flash chromatography on silica gel using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to afford pure 4'-vinylthis compound ether.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product, as reported in the literature.

| Compound | 4'-Formylthis compound |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Appearance | White solid |

| Melting Point | 81-82 °C[1] |

| Yield | 14.72%[1] |

| IR (CHO str.) | 1685.2 cm⁻¹[1] |

| ¹H NMR (δ, ppm) | 9.84 (s, 1H, CHO), 7.5-7.0 (m, 3H, aromatic), 4.38-3.79 (m, 12H, O-CH₂)[1] |

| ¹³C NMR (δ, ppm) | 190.6 (CHO), 156.5, 150.7, 131.1, 127.3, 118.2, 116.1 (aromatic C), 72.7, 71.3, 70.8, 70.7, 69.6, 69.4 (O-CH₂)[1] |

| Mass Spec. (m/z) | M⁺ 252[1] |

| Elemental Analysis | Calcd: C 61.90%, H 6.39%; Found: C 61.66%, H 6.64%[1] |

| Table 1: Physicochemical and Spectroscopic Data for 4'-Formylthis compound. |

| Compound | 4'-Vinylthis compound Ether |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Appearance | White solid |

| Melting Point | Not explicitly reported, but a polymer derived from it has a mp of 115-133 °C[1] |

| Yield | 62.6%[1] |

| ¹³C NMR (δ, ppm) | 150.5, 136.2, 132.5, 121.1, 117.7, 115.7, 112.5 (aromatic and vinyl C), 71.8, 71.6, 70.8, 70.1, 69.7 (O-CH₂)[1] |

| Mass Spec. (CIMS) | M+1 251[1] |

| Table 2: Physicochemical and Spectroscopic Data for 4'-Vinylthis compound Ether. |

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of 4'-vinylthis compound ether. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development. The synthesis, centered around the robust Wittig reaction, allows for the efficient production of this functionalized crown ether, paving the way for the development of novel materials with tailored ion-binding and recognition properties. Further optimization of the formylation step could potentially improve the overall yield of the synthetic sequence.

References

An In-depth Technical Guide to the Chemical Properties of Benzo-12-crown-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo-12-crown-4, with the systematic name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine, is a macrocyclic polyether belonging to the crown ether family. Its structure consists of a 12-membered ring containing four oxygen atoms, fused to a benzene ring. This unique architecture confers upon it the ability to selectively form stable complexes with various cations, a property that has driven its application in diverse fields such as analytical chemistry, separation science, and more recently, in the development of ion-selective sensors and potential drug delivery systems. The benzene ring introduces a degree of rigidity to the macrocycle compared to its non-benzannulated counterpart, 12-crown-4, which influences its complexation behavior and selectivity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, thermodynamic data of complexation, detailed experimental protocols, and a visualization of its application in ion-selective electrodes.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | |

| Molecular Weight | 224.25 g/mol | |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 342 °C | |

| Density | 1.084 g/cm³ | |

| Appearance | White to almost white powder or crystals | |

| Solubility | Soluble in most organic solvents. | |

| CAS Number | 14174-08-4 | [1] |

Cation Complexation: Thermodynamic Data

The defining characteristic of this compound is its ability to selectively bind cations, with a preference for those with an ionic radius that complements the size of its cavity. The thermodynamic parameters for the 1:1 complexation of this compound with various cations in acetonitrile at 298.15 K have been determined by calorimetric titration.

| Cation | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Li⁺ | 2.85 | -16.2 | -15.5 | 0.7 |

| Na⁺ | 3.20 | -18.3 | -24.3 | -6.0 |

| K⁺ | 2.26 | -12.9 | -21.3 | -8.4 |

| NH₄⁺ | 2.11 | -12.0 | -23.0 | -11.0 |

| Ca²⁺ | 3.26 | -18.6 | -11.3 | 7.3 |

Note: The data indicates that in acetonitrile, this compound exhibits the highest stability constant (Log K) for Ca²⁺, followed closely by Na⁺. The negative enthalpy changes (ΔH) for all the tested cations suggest that the complexation processes are exothermic. The entropy changes (TΔS) vary, indicating different degrees of ordering upon complex formation.

Experimental Protocols

Synthesis of 4'-Aminothis compound from this compound

This two-step procedure details the synthesis of a key derivative, 4'-Aminothis compound, which is often used for further functionalization, for example, in the development of ion-selective membranes.[2]

Step 1: Nitration of this compound to 4'-Nitrothis compound

Materials:

-

This compound

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard glassware

Procedure:

-

In a clean, dry flask, dissolve this compound in a minimal amount of glacial acetic acid.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, ensuring the mixture is kept cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred solution of this compound, maintaining the reaction temperature below 10°C using an ice bath.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the crude 4'-Nitrothis compound by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 4'-Nitrothis compound.

Step 2: Reduction of 4'-Nitrothis compound to 4'-Aminothis compound

Materials:

-

4'-Nitrothis compound

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogenation apparatus

-

Nitrogen and hydrogen gas sources

-

Filter agent (e.g., Celite)

Procedure:

-

Dissolve the synthesized 4'-Nitrothis compound in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to the hydrogenation apparatus and purge the system with nitrogen gas before introducing hydrogen gas.

-

Pressurize the system with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield 4'-Aminothis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently vortex the vial to dissolve the sample completely.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

The sample is now ready for analysis in an NMR spectrometer.

Applications in Ion-Selective Electrodes

This compound and its derivatives are extensively used as ionophores in the fabrication of ion-selective electrodes (ISEs). These sensors are designed to potentiometrically determine the concentration of specific ions in a solution. The crown ether, embedded in a polymeric membrane (typically PVC), selectively binds to the target ion, leading to a potential difference across the membrane that is proportional to the ion's activity.

Working Principle of a this compound Based Ion-Selective Electrode

The following diagram illustrates the fundamental working principle of an ISE employing this compound for the detection of a specific cation (e.g., Na⁺).

Caption: Working principle of a this compound based ion-selective electrode.

Diagram Explanation:

-

Cation Partitioning: The target cation (M⁺) from the sample solution partitions into the PVC membrane.

-

Complexation: Inside the membrane, the cation is selectively complexed by the this compound (B12C4) ionophore.

-

Potential Difference: This selective binding creates a charge separation at the membrane-solution interface, resulting in a potential difference that is measured by a voltmeter connected to an external and an internal reference electrode. The magnitude of this potential is related to the concentration of the target cation in the sample.

Potential Applications in Drug Development

The ability of this compound and its derivatives to form complexes with biologically relevant cations and to be functionalized for specific targeting makes them interesting candidates for drug delivery research. For instance, they can be incorporated into larger molecular assemblies designed to transport therapeutic ions across cell membranes. Furthermore, their cation binding properties could be exploited to develop sensors for monitoring ion concentrations in biological systems, which is crucial for understanding various physiological and pathological processes. Derivatives of benzo-crown ethers have been shown to form ion channels in biological membranes, and their activity can be dependent on the presence of specific ions like K⁺.[3] This suggests a potential mechanism for modulating ion transport in a controlled manner.

Hypothetical Drug Delivery Workflow

The following diagram outlines a conceptual workflow for the investigation of a functionalized this compound derivative as a drug delivery vehicle for a therapeutic cation.

Caption: Conceptual workflow for developing a this compound based drug delivery system.

This guide provides a foundational understanding of the chemical properties and potential applications of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a valuable resource for further investigation and development in this exciting area of supramolecular chemistry.

References

An In-depth Technical Guide to the Crystal Structures of Benzo-12-crown-4 Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of Benzo-12-crown-4 and its complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed structural data, experimental methodologies, and a conceptual workflow for crystallographic analysis.

Introduction to this compound and its Complexes

This compound (B12C4) is a macrocyclic polyether distinguished by the fusion of a benzene ring to the 12-crown-4 macrocycle. This structural feature imparts a degree of rigidity to the molecule compared to its aliphatic counterpart, 12-crown-4, influencing its complexation behavior with various guest ions. The cavity of B12C4 is relatively small, making it a selective host for cations with corresponding ionic radii, primarily smaller alkali metal ions like lithium and sodium. The study of the crystal structures of B12C4 complexes is crucial for understanding the principles of host-guest chemistry, designing ion-selective sensors, and developing novel drug delivery systems.

Crystal Structure of Uncomplexed this compound

The crystal structure of uncomplexed this compound has been determined by X-ray analysis. The molecule crystallizes in a monoclinic system.[1]

Table 1: Crystallographic Data for Uncomplexed this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/b |

| a (Å) | 8.466(3) |

| b (Å) | 8.019(3) |

| c (Å) | 33.590(10) |

| γ (°) | 90.99(3) |

| Volume (ų) | 2277.4 |

| Z | 8 |

Crystal Structures of this compound Complexes

This compound forms a variety of complexes with metal salts and organic molecules. The stoichiometry and coordination geometry of these complexes are influenced by the size and charge of the guest ion, as well as the nature of the counter-anion and the crystallization solvent.

Alkali Metal Complexes

Sodium Iodide (NaI) Complex:

This compound forms a 2:1 sandwich-type complex with sodium iodide, formulated as [Na(this compound)₂]I.[1] In this structure, the sodium cation is coordinated to all eight oxygen atoms from two B12C4 molecules. The iodide ion is not in direct contact with the sodium ion.[1]

Potassium Iodide (KI) Complex:

With potassium iodide, this compound also forms a 2:1 complex, [K(this compound)₂I].[1] Similar to the sodium complex, the potassium cation is coordinated to the oxygen atoms of two crown ether molecules. However, in this case, the iodide ion is in direct contact with the potassium ion.[1]

Table 2: Crystallographic Data for this compound Alkali Metal Complexes [1]

| Complex | [Na(B12C4)₂]I | [K(B12C4)₂I] |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/c |

| a (Å) | 13.368(8) | 15.807(8) |

| b (Å) | 10.727(7) | 12.043(4) |

| c (Å) | 10.325(4) | 15.601(6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 117.74(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1481.3 | 2628.9 |

| Z | 2 | 4 |

Transition Metal Complexes

While less common than alkali metal complexes, this compound can also form complexes with transition metals. For instance, a derivative of this compound capped with N,N'-dicyclohexylurea has been shown to crystallize with copper(II) perchlorate.[1] In this complex, the Cu²⁺ ion's coordination sphere includes the perchlorate anion and water molecules, which then interact with the crown ether ligand through hydrogen bonding.[1]

Organic Molecule Complexes

This compound can encapsulate organic molecules, particularly those containing ammonium groups or other functionalities capable of forming hydrogen bonds with the ether oxygens. An example is the complex formed with a dipeptide, Boc-12-Crown-4-L-DOPA-Gly-OMe. The crystal structure of this complex reveals specific intermolecular contacts that influence the conformation of the peptide backbone.[2]

Experimental Protocols

The determination of the crystal structure of this compound complexes involves several key experimental stages: synthesis of the complex, crystallization, and single-crystal X-ray diffraction analysis.

General Synthesis of this compound Complexes

The synthesis of this compound complexes is typically achieved by reacting the crown ether with a salt of the desired cation in a suitable solvent.

Materials:

-

This compound

-

Metal salt (e.g., NaI, KI, Cu(ClO₄)₂) or organic guest molecule

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran)

Procedure:

-

Dissolve this compound in a minimal amount of the chosen solvent.

-

In a separate container, dissolve the metal salt or organic guest in the same solvent.

-

Slowly add the salt or guest solution to the crown ether solution while stirring.

-

The molar ratio of crown ether to guest can be varied (e.g., 1:1, 2:1) to target different complex stoichiometries.

-

Stir the resulting mixture at room temperature or with gentle heating for a specified period (typically several hours) to ensure complete complex formation.

-

The complex may precipitate out of the solution or remain dissolved, in which case the solvent is slowly evaporated to induce crystallization.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common crystallization methods for crown ether complexes include:

-

Slow Evaporation: The solvent of a saturated solution of the complex is allowed to evaporate slowly in a loosely covered container.

-

Solvent Diffusion: A solution of the complex in a good solvent is layered with a miscible "anti-solvent" in which the complex is poorly soluble. Crystals form at the interface of the two solvents.

-

Vapor Diffusion: A concentrated solution of the complex in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cryosystem for low-temperature data collection (typically 100 K) to minimize thermal vibrations of the atoms.

Procedure:

-

A single crystal of appropriate size is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam and cooled to the desired temperature.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of a this compound complex.

This guide provides a foundational understanding of the crystal structures of this compound complexes. For more detailed quantitative data, including specific bond lengths, angles, and torsion angles, researchers are encouraged to consult the original crystallographic publications and the Cambridge Crystallographic Data Centre (CCDC).

References

literature review of Benzo-12-crown-4 applications

An In-depth Technical Guide to the Applications of Benzo-12-crown-4

Introduction

Crown ethers, a class of macrocyclic polyethers, have garnered significant interest since their discovery by Charles Pedersen due to their remarkable ability to selectively bind cations.[1] this compound (B12C4), a specific derivative featuring a 12-membered ring with four oxygen atoms fused to a benzene ring, is a versatile molecule with applications spanning analytical chemistry, materials science, and catalysis.[2] The presence of the benzo group imparts greater rigidity and lipophilicity compared to its non-aromatic counterpart, 12-crown-4, influencing its complexation behavior and solubility.[2][3] This guide provides a comprehensive review of the core applications of B12C4, focusing on quantitative data, experimental methodologies, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Core Application 1: Cation Complexation

The primary function of B12C4 is its ability to form stable complexes with various metal cations. The stability of these complexes is influenced by multiple factors, including the relative size of the cation and the crown ether's cavity, cation charge density, and solvent effects.

While the "best-fit" concept suggests that a complex is most stable when the cation's ionic diameter matches the crown ether's cavity size, studies on B12C4 reveal a more complex reality.[4][5] The cavity of 12-crown-4 is approximately 1.2-1.5 Å, while the ionic radii of cations like Li⁺ (0.76 Å), Na⁺ (1.02 Å), and K⁺ (1.38 Å) are often larger.[4] Consequently, instead of nesting within the cavity, larger cations typically form "perching" structures or sandwich complexes with a 2:1 (crown:cation) stoichiometry.[4][6] Theoretical and experimental studies have determined the thermodynamic parameters for these complexation reactions, providing insight into their stability.

Data Presentation: Thermodynamic Parameters of B12C4 Complexes

The stability of complexes formed between B12C4 and various cations has been investigated through theoretical calculations and experimental calorimetry. The binding energies and thermodynamic constants are crucial for predicting the selectivity and efficacy of B12C4 in specific applications.

| Cation | Ionic Radius (pm)[4] | Stoichiometry (Crown:Cation) | Log K | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Solvent | Reference |

| Li⁺ | 76 | 1:1 | 1.88 | -2.8 | 26 | Calorimetric Titration | Acetonitrile | [5] |

| Na⁺ | 102 | 1:1 | 2.62 | -11.3 | 12 | Calorimetric Titration | Acetonitrile | [5] |

| K⁺ | 138 | 1:1 | 1.08 | -1.7 | 15 | Calorimetric Titration | Acetonitrile | [5] |

| NH₄⁺ | - | 1:1 | 1.76 | -10.0 | 0.3 | Calorimetric Titration | Acetonitrile | [5] |

| Ca²⁺ | - | 1:1 & 2:1 | - | - | - | Calorimetry | - | [5] |

| Zn²⁺ | 74 | 1:1 | - | - | - | Ab initio Calculation | Gas Phase | [4] |

| Cd²⁺ | 95 | 1:1 | - | - | - | Ab initio Calculation | Gas Phase | [4] |

| Hg²⁺ | 102 | 1:1 | - | - | - | Ab initio Calculation | Gas Phase | [4] |

Note: Negative ΔH values indicate exothermic complexation, while positive ΔS values suggest an increase in disorder, often due to the release of solvent molecules.

Core Application 2: Ion Separation and Extraction

A significant application of B12C4 is in the selective separation and extraction of metal ions, particularly lithium (Li⁺), from aqueous solutions like seawater or spent battery leachates.[7] To achieve this, B12C4 is often immobilized onto a solid support, such as silica gel or a polymer matrix, creating a highly selective adsorbent.[7][8] This approach leverages the specific host-guest interaction between the crown ether cavity and the target ion.

Data Presentation: Performance of B12C4-Based Adsorbents for Li⁺ Recovery

The efficiency of these adsorbent materials is quantified by their adsorption capacity, equilibrium time, and selectivity over other competing ions.

| Adsorbent Material | Max. Adsorption Capacity (mg/g) | Equilibrium Time | Selectivity Factor (Li⁺/Na⁺) | Reference |

| This compound immobilized on silica (FB12C4-SG) | 33 | 2 hours | 4.2 | [7] |

| Aminoethyl this compound functionalized polyHIPEs | 4.76 | 50 minutes | High | [8] |

| 2-methylol-12-crown-4 functionalized polyHIPEs | 3.15 | 3 hours | > 4.75 | [8] |

Experimental Protocol: Lithium Ion Adsorption This protocol is a generalized procedure based on the methodology for B12C4-immobilized silica.[7]

-

Adsorbent Preparation: Synthesize the B12C4-functionalized adsorbent (e.g., FB12C4-SG).

-

Batch Adsorption:

-

Prepare a stock solution of Li⁺ (e.g., 1000 ppm from LiCl) in deionized water. Adjust to the desired pH (e.g., pH 8.0 for artificial seawater).

-

Add a known mass of the adsorbent (e.g., 20 mg) to a fixed volume of the Li⁺ solution (e.g., 20 mL).

-

Agitate the mixture at a constant temperature (e.g., 298 K) for a specified time period to reach equilibrium (e.g., 2 hours).

-

-

Separation & Analysis:

-

Separate the adsorbent from the solution by filtration or centrifugation.

-

Analyze the Li⁺ concentration in the supernatant using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

-

-

Capacity Calculation: The amount of Li⁺ adsorbed per unit mass of adsorbent (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of Li⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Regeneration: To test reusability, the adsorbent is washed with an acidic solution (e.g., 1.0 N HCl) to strip the bound Li⁺, followed by rinsing with deionized water until neutral.[7]

Core Application 3: Analytical Chemistry

B12C4 and its lipophilic derivatives are key components in the fabrication of ion-selective electrodes (ISEs), particularly for detecting alkali metal ions.[2][6] In an ISE, the crown ether acts as a neutral ionophore within a polymeric membrane (e.g., PVC). It selectively binds to the target analyte ion, creating a potential difference across the membrane that can be measured and correlated to the ion's concentration. The selectivity of the electrode is directly related to the stability of the crown-cation complex.[6]

Core Application 4: Catalysis

B12C4 serves as an effective phase-transfer catalyst (PTC).[9][10] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the transport of a reactant (typically an anion) from the aqueous phase into the organic phase where the reaction occurs. B12C4 complexes with the cation (e.g., K⁺ in KMnO₄) in the aqueous phase, and the resulting lipophilic complex dissolves in the organic phase, carrying the anion (MnO₄⁻) with it to react with the organic substrate. Bis-crown ethers, where two B12C4 units are linked, have been synthesized to enhance this catalytic effect by forming stable sandwich complexes.[9][11]

Emerging & Novel Applications

Recent research has uncovered unexpected applications for B12C4 derivatives, challenging their traditional role as simple cation transporters.

-

Anion Transport Enhancement: In a surprising discovery, a dithis compound scaffold was found to act as a pore-forming enhancer that selectively and efficiently transports anions across lipid bilayers.[12] Rather than transporting cations, the crown ether moiety strengthens side-chain interactions, promoting the formation of pores that facilitate anion passage. This finding opens new avenues for developing artificial anion channels for potential therapeutic applications in diseases like cystic fibrosis.[12]

-

Hydrogel Synthesis: B12C4 has been used as a reactant to prepare novel hydrogels, such as poly(N-isopropylacrylamide-co-benzo-12-crown-4-acrylamide).[13] These "smart" materials can respond to specific stimuli (like the presence of certain cations), making them suitable for applications in sensors, drug delivery, and controlled release systems.

Synthesis and Functionalization

The synthesis of B12C4 and its derivatives is well-established. A common route involves the Williamson ether synthesis, reacting a catechol derivative with a dihalo- or ditosyloxy-oligoethylene glycol in the presence of a templating cation.[11] Functional groups can be introduced onto the benzene ring to allow for polymerization or immobilization.

Experimental Protocol: Synthesis of 4'-Formylthis compound This protocol is adapted from the literature.[3]

-

Reaction Setup: In a suitable reaction vessel, combine 3,4-dihydroxybenzaldehyde, a base (e.g., NaOH), and a templating salt (e.g., LiOH) in a solvent like n-butanol.

-

Cyclization: Add 1,8-dichloro-3,6-dioxaoctane to the mixture. Heat the reaction under reflux with vigorous stirring for an extended period (e.g., 24 hours).

-

Workup: After cooling, dissolve the resulting slurry in a suitable organic solvent (e.g., dichloromethane). Filter to remove water-soluble salts.

-

Purification: Wash the organic layer with dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (e.g., on alumina) or recrystallization (e.g., from ethyl acetate) to isolate the 4'-formylthis compound product.

-

Characterization: Confirm the structure and purity of the product using techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3]

Conclusion

This compound remains a molecule of significant interest due to its diverse and valuable applications. Its foundational role in cation complexation has been effectively translated into practical uses in analytical sensors and highly selective ion separation technologies, most notably for lithium recovery. Furthermore, its utility as a phase-transfer catalyst highlights its versatility in synthetic chemistry. The recent discovery of its ability to facilitate anion transport opens an exciting and previously unexplored frontier for its application in bio-organic chemistry and drug development. For researchers, B12C4 is not merely a classic host molecule but a dynamic platform for innovation in materials science, analytical methods, and potentially, therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. iipseries.org [iipseries.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Dithis compound group as a pore-forming enhancer for anion transport - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. This compound | 14174-08-4 [chemicalbook.com]

Spectroscopic Properties of Benzo-12-crown-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Benzo-12-crown-4, a significant macrocyclic polyether. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in fields such as supramolecular chemistry, materials science, and drug development, where the characterization and application of crown ethers are paramount. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and data presented in a clear, comparative format.

Introduction to this compound

This compound, with the systematic name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine, is a crown ether distinguished by the fusion of a benzene ring to the 12-crown-4 macrocyclic structure. This structural feature imparts a degree of rigidity to the molecule and influences its complexation behavior and spectroscopic properties. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and the study of its interactions with various guest species.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions originating from the π-π* transitions of the benzene ring. While the spectrum of the uncomplexed molecule in common solvents is not extensively reported, studies on its complexes provide insight into its electronic transitions. The UV photodissociation (UVPD) spectra of this compound complexed with various alkali metal ions in the gas phase show strong origin bands in the region of 36300–37600 cm⁻¹[1].

| Complex | Origin Band (cm⁻¹) |

| Li⁺·B12C4 | 36673 |

| Na⁺·B12C4 | 36617 |

| K⁺·B12C4 | 36543 |

| Rb⁺·B12C4 | 36510 |

| Cs⁺·B12C4 | 36472 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The most prominent features arise from the C-O-C ether linkages and the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| 2925, 2865 | Aliphatic C-H stretch | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aryl-O stretch | Strong |

| 1130-1050 | Aliphatic C-O-C stretch | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton and carbon-13 NMR spectra provide detailed information about the chemical environment of each nucleus. The following data were reported for a solution in CDCl₃[2].

¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.98 - 6.96 | m | 4H | Aromatic H |

| 4.177 | t | 4H | Ar-O-CH ₂ |

| 3.857 | t | 4H | O-CH ₂-CH₂-O |

| 3.798 | s | 4H | O-CH ₂-CH₂-O |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~148 | Aromatic C-O |

| ~121 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~71 | O-C H₂-CH₂-O |

| ~69 | Ar-O-C H₂ |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of benzo-crown ethers. The molecular ion peak is readily observed, and fragmentation primarily occurs within the polyether chain.

| m/z | Relative Intensity (%) | Assignment |

| 224 | 69.9 | [M]⁺ |

| 180 | 1.5 | [M - C₂H₄O]⁺ |

| 136 | 100.0 | [M - 2(C₂H₄O)]⁺ |

| 121 | 62.1 | [C₇H₅O₂]⁺ |

| 108 | 20.0 | [C₇H₈O]⁺ |

| 80 | 48.1 | [C₆H₄O]⁺ |

| 45 | 33.0 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in solution.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.

-

Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank cuvette with a quartz cuvette filled with the this compound solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound

-

Spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of this compound (1-2 mg) and approximately 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the ¹³C NMR spectrum and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron impact (EI) ionization source

Procedure (Electron Impact Ionization):

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The information contained herein will aid researchers in the unequivocal identification and characterization of this important macrocycle, facilitating its application in various scientific and industrial domains.

References

Conformational Landscape of Benzo-12-crown-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of Benzo-12-crown-4, a significant macrocyclic compound with applications in host-guest chemistry and materials science. Understanding its three-dimensional structure and flexibility is paramount for designing novel ionophores, sensors, and drug delivery systems. This document synthesizes crystallographic, spectroscopic, and computational data to offer a comprehensive overview of its conformational behavior, both in its free state and when complexed with various guest ions.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray diffraction studies have been instrumental in elucidating the solid-state structure of this compound. The crystal structure reveals a monoclinic system with the space group P2₁/b.[1][2] In the asymmetric unit, two independent molecules of this compound are present, exhibiting similar conformations.[1][2][3] This inherent asymmetry in the crystal packing suggests a degree of conformational flexibility even in the solid state.

A key feature of the observed conformation is the out-of-plane twisting of one of the carbon atoms of the polyether ring relative to the plane of the other atoms.[3] This distortion from a more symmetrical arrangement highlights the influence of intramolecular forces and crystal packing effects on the final observed geometry.

Table 1: Crystallographic Data for Uncomplexed this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/b | [1][2] |

| a (Å) | 8.466(3) | [1][2] |

| b (Å) | 8.019(3) | [1][2] |

| c (Å) | 33.590(10) | [1][2] |

| β (°) | 90.99(3) | [1][2] |

| Z | 8 | [3] |

Conformational Dynamics in the Gas Phase and Solution

While X-ray crystallography provides a static picture, spectroscopic methods coupled with computational modeling offer a deeper understanding of the dynamic conformational landscape of this compound in the gas phase and in solution.

Gas-Phase Studies of Ion Complexes

Cold gas-phase spectroscopy has been a powerful tool to probe the intrinsic conformations of this compound when complexed with various ions, free from solvent and crystal packing effects.

UV photodissociation (UVPD) and UV-UV hole-burning spectroscopy of alkali metal ion complexes (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) with this compound have shown that for Na⁺ to Cs⁺, a single conformation is predominantly present.[4] The Li⁺ complex, however, exhibits two distinct conformers.[4] The vibronic spectra for all these complexes are quite similar, suggesting that the crown ether adopts a comparable conformation for each of these metal ions.[4] Computational calculations support these findings, indicating that even the small Li⁺ ion is too large to fit within the cavity of this compound, leading to a perched conformation for all alkali metal complexes.[4]

Studies with ammonium ions (NH₄⁺, CH₃NH₃⁺, C₂H₅NH₃⁺, and C₃H₇NH₃⁺) using UV photodissociation and IR-UV double-resonance spectroscopy have revealed that the conformation of the this compound host is largely maintained, similar to that observed with the K⁺ complex.[5][6] However, for the ethylammonium and propylammonium complexes, two distinct conformers were identified.[5][6] Quantum chemical calculations suggest that the second conformer is stabilized by a C-H···π interaction between the alkyl chain of the guest and the benzene ring of the host.[5][6]

Computational Conformational Search

Exhaustive conformational searches using molecular mechanics (MM3) and higher levels of theory have been performed for the parent 12-crown-4 molecule, providing a theoretical basis for understanding the conformational preferences of its benzo-derivative.[1][7] These studies have identified numerous low-energy conformations, with the experimentally observed crystal structures corresponding to conformers within a few kcal/mol of the global minimum.[1]

Experimental and Computational Protocols

A variety of experimental and computational techniques have been employed to characterize the conformational space of this compound.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure.

-

Crystal Growth: Crystals suitable for X-ray analysis are typically grown by slow evaporation from an appropriate solvent.

-

Data Collection: A crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (e.g., room temperature or cryogenic temperatures) using a specific X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures. The final model is validated by parameters such as the R-factor.

Gas-Phase Spectroscopy

-

UV Photodissociation (UVPD) Spectroscopy: This technique involves generating ion-molecule complexes in the gas phase, cooling them in an ion trap to low temperatures (~10 K), and then irradiating them with a tunable UV laser.[4] The absorption of a UV photon leads to dissociation of the complex, and the resulting fragment ions are detected. A UVPD spectrum is obtained by plotting the fragment ion intensity as a function of the UV laser wavelength.

-

UV-UV Hole-Burning Spectroscopy: This is a double resonance technique used to confirm the number of conformers present. A "pump" laser is fixed at a specific wavelength corresponding to a vibronic transition of one conformer, depleting its ground state population. A second "probe" laser is then scanned. The resulting spectrum will show a dip in intensity for all transitions originating from the same conformer as the one excited by the pump laser.[4]

-

IR-UV Double-Resonance Spectroscopy: This method provides vibrational information for a specific conformer. An IR laser is scanned while a UV laser is fixed on a specific electronic transition of a conformer. When the IR laser is resonant with a vibrational mode of that conformer, the population in the ground state is depleted, leading to a decrease in the UV-induced signal.[5][6]

Computational Chemistry

-

Molecular Mechanics (MM): Methods like MM3 are used for initial, rapid conformational searches to generate a large number of possible structures.[1]

-

Quantum Mechanical (QM) Calculations: Higher-level calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., STO-3G, 4-31G, 6-31+G*), are used to optimize the geometries and calculate the relative energies of the conformers identified by molecular mechanics.[7] These calculations provide a more accurate picture of the conformational energy landscape.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of experiments and the conformational equilibria of this compound complexes.

Conclusion

The conformational analysis of this compound reveals a molecule with significant structural adaptability. While the uncomplexed form adopts a specific conformation in the solid state, it exhibits a rich conformational landscape in the presence of guest ions. The interplay of host-guest interactions, including ion-dipole, hydrogen bonding, and even weaker C-H···π interactions, dictates the preferred conformation. This detailed understanding is crucial for the rational design of this compound derivatives with tailored recognition and transport properties for applications in drug development, ion sensing, and separation technologies. The synergistic use of X-ray crystallography, advanced gas-phase spectroscopy, and computational modeling provides a powerful paradigm for elucidating the complex structure-function relationships in such supramolecular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformation of this compound Complexes with Ammonium Ions Investigated by Cold Gas-Phase Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of Benzo-12-crown-4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzo-12-crown-4 is generally described as being soluble in a range of organic solvents, a property that underpins its utility in phase transfer catalysis, ion-selective electrodes, and as a complexing agent.[1][2][3][4] The presence of the benzo group fused to the crown ether ring imparts a degree of rigidity and hydrophobicity, influencing its interaction with different solvent environments.[5] Aromatic ring-containing crown ethers are typically more soluble in solvents like dichloromethane and chloroform.[2][3]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents remains to be systematically documented in publicly accessible literature. This data gap highlights an opportunity for further research to characterize this important compound fully.

For reference and to provide a baseline for understanding the solubility of similar crown ethers, the following table summarizes the solubility of the parent compound, 12-crown-4. It is important to note that the addition of the benzo group is expected to alter the solubility profile.

Table 1: Solubility of 12-crown-4 in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (Specify Units) | Reference |

| Data Not Available |

Note: Despite extensive searches, specific quantitative solubility data for 12-crown-4 in various organic solvents from the cited literature could not be populated into this table. Researchers are advised to consult specialized chemical data repositories or determine solubility experimentally.

Experimental Protocols for Solubility Determination

Given the absence of readily available data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for three common and reliable techniques.

Isothermal Gravimetric Method

This is a fundamental and widely used method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Sample Preparation: Place an excess amount of this compound into a series of vials, each containing a known volume or mass of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. To ensure the separation of the saturated solution from the undissolved solid, use a syringe fitted with a solvent-resistant filter (e.g., 0.2 µm PTFE) to withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to generate a solubility curve.

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute, unsaturated solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and adhere to the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Dilution and Measurement: Carefully withdraw a known aliquot of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Using the equation from the calibration curve, determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV detector set to the λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution and Analysis: Withdraw a known aliquot of the clear, filtered supernatant and dilute it with the mobile phase to a concentration within the linear range of the calibration curve. Inject a known volume of the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the saturated solution to find the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isothermal gravimetric method of solubility determination.

Caption: Generalized workflow for the gravimetric determination of solubility.

References

theoretical studies of Benzo-12-crown-4

An In-depth Technical Guide on the Theoretical Studies of Benzo-12-crown-4

Introduction

This compound (B12C4) is a macrocyclic polyether belonging to the crown ether family, distinguished by the fusion of a benzene ring to the 12-membered tetraoxa macrocycle. This structural feature reduces the conformational flexibility of the crown ether ring compared to its non-benzannulated counterpart, 12-crown-4.[1] The central cavity, lined with four oxygen atoms, endows B12C4 with the ability to selectively bind cations, a characteristic that has garnered significant interest in the fields of supramolecular chemistry, materials science, and pharmacology. Theoretical and computational studies are pivotal in elucidating the intricate details of B12C4's conformational landscape, its binding interactions with various guest ions, and the thermodynamic principles governing its selectivity. This guide provides a comprehensive overview of the theoretical investigations into B12C4, tailored for researchers, scientists, and professionals in drug development.

Theoretical Methodologies and Protocols

The investigation of this compound's properties heavily relies on a suite of computational chemistry techniques. These methods provide insights into molecular structure, stability, and reactivity that are often complementary to experimental data.

Key Computational Approaches

-

Ab Initio Calculations : These methods are based on first principles of quantum mechanics. For B12C4, studies have employed the Hartree-Fock (HF) approximation for geometry optimization and Møller-Plesset second-order perturbation theory (MP2) for more accurate energy evaluations.[1][2][3] The LANL2MB basis set is commonly used in these calculations, particularly for complexes involving heavier metal ions.[1][2]

-

Density Functional Theory (DFT) : DFT is a widely used method that balances computational cost and accuracy. It has been applied to study the selectivity of B12C4 and its derivatives for alkali metal ions.[4][5] Common combinations of functionals and basis sets include B3LYP with 6-311G(dp) or LANL2DZ.[4][5]

-

Molecular Mechanics (MM) : For initial conformational searches of the flexible macrocycle, molecular mechanics methods like MM3 are sometimes employed to explore the potential energy surface and identify low-energy conformers before subjecting them to higher-level quantum calculations.[6]

Experimental Protocols: Computational Workflows

Protocol 1: Ab Initio Calculation of Cation-Crown Interaction Energy This protocol is designed to determine the binding strength between B12C4 and a cation.

-

Initial Structure Preparation : Create initial 3D structures for the B12C4 ligand and the cation of interest.

-

Geometry Optimization : Perform a full geometry optimization of the isolated B12C4 molecule, the isolated cation, and the [Cation(B12C4)]ⁿ⁺ complex. This is typically done at the Hartree-Fock level with a suitable basis set (e.g., HF/lanl2mb).[1][2]

-

Frequency Analysis : Conduct a vibrational frequency analysis on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).[3]

-

Single-Point Energy Calculation : To obtain a more accurate electronic energy, perform a single-point energy calculation on the HF-optimized geometries using a higher level of theory, such as MP2 with the same basis set (a method known as MP2/lanl2mb//HF/lanl2mb).[1][2]

-

Binding Energy Calculation : The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated components:

-

ΔE_bind = E_complex - (E_B12C4 + E_cation)

-

Protocol 2: Combined Spectroscopic and Computational Analysis of Conformation This workflow integrates experimental data with theoretical calculations to identify the specific conformations of B12C4 complexes in the gas phase.

-

Experimental Spectroscopy : Measure the UV photodissociation (UVPD) spectra of cold (≈10 K) B12C4-cation complexes.[7] Use UV-UV hole-burning (HB) spectroscopy to isolate the spectra of individual conformers.[7]

-

Theoretical Conformer Search : Perform quantum chemical calculations (e.g., at the M05-2X/6-31+G(d) level) to find the most stable conformers of the complexes.[7]

-

Spectral Simulation : For the calculated stable conformers, simulate their electronic transition spectra using methods like Time-Dependent DFT (TD-DFT).[7]

-

Comparative Analysis : Compare the experimental UVPD and UV-HB spectra with the simulated spectra. A match between the experimental and simulated results for a given calculated structure confirms the presence and geometry of that conformer.[7]

Visualizations: Workflows and Interactions

Conformational Analysis and Structural Properties

Theoretical studies, often validated by X-ray crystallography, reveal key structural features of B12C4. The presence of the rigid benzene group significantly limits the molecule's conformational possibilities compared to the more flexible 12-crown-4.[1] Calculations have identified several low-energy conformations, with the relative energies being sensitive to the level of theory used.[6]

In complexes with alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺), quantum chemical calculations show that the B12C4 moiety adopts a very similar conformation across all complexes.[7] Even for the small lithium ion, the cation is too large to fit perfectly within the B12C4 cavity and instead perches slightly above the plane of the four ether oxygen atoms.[7]

Cation Binding and Selectivity

A central theme in the study of B12C4 is its ability to selectively bind certain cations, a phenomenon often explained by the "best-fit" concept, which relates the match between the cation's ionic radius and the size of the crown's cavity.[1]

Alkali and Transition Metal Cations

Ab initio calculations have shown that the fusion of the benzene ring to the 12-crown-4 macrocycle slightly reduces the binding energy for alkali metal cations.[1] The relative stability of these complexes typically follows the order: [Li(B12C4)]⁺ > [Na(B12C4)]⁺ > [K(B12C4)]⁺.[1] This preference for smaller cations like Li⁺ is also supported by DFT studies.[4][5]

Interestingly, theoretical calculations predict that transition metal cations like Zn²⁺, Cd²⁺, and Hg²⁺ form more stable complexes with B12C4 than alkali metal cations, as evidenced by their significantly higher binding energies.[1][2] For these ions, however, the simple best-fit concept is not always a reliable predictor of stability.[1]

Ammonium Cations

B12C4 also forms stable complexes with ammonium ions (e.g., NH₄⁺, CH₃NH₃⁺, C₂H₅NH₃⁺).[8] The primary binding interaction is the formation of N-H···O hydrogen bonds between the ammonium group and the ether oxygens.[8] For substituted ammonium ions, secondary interactions, such as C-H···π hydrogen bonds between the guest's alkyl chain and the host's benzene ring, can play a crucial role in stabilizing specific conformers.[8]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from computational studies of this compound and its complexes.

Table 1: Calculated Binding Energies of this compound Complexes

| Cation | Calculation Level | Binding Energy (kcal/mol) | Reference |

| Li⁺ | MP2/lanl2mb//HF/lanl2mb | -49.0 | [1] |

| Na⁺ | MP2/lanl2mb//HF/lanl2mb | -35.6 | [1] |

| K⁺ | MP2/lanl2mb//HF/lanl2mb | -25.2 | [1] |

| Zn²⁺ | MP2/lanl2mb//HF/lanl2mb | -173.0 | [1] |

| Cd²⁺ | MP2/lanl2mb//HF/lanl2mb | -138.8 | [1] |

| Hg²⁺ | MP2/lanl2mb//HF/lanl2mb | -129.5 | [1] |

Note: Binding energies are typically negative, indicating a thermodynamically favorable complexation process.

Table 2: Selected Structural Parameters of this compound Complexes

| Complex | Parameter | Calculated Value (Å) | Calculation Level | Reference |

| [Li(B12C4)]⁺ | M-O distance | 2.01 - 2.04 | HF/lanl2mb | [1] |

| [Na(B12C4)]⁺ | M-O distance | 2.29 - 2.34 | HF/lanl2mb | [1] |

| [K(B12C4)]⁺ | M-O distance | 2.65 - 2.70 | HF/lanl2mb | [1] |

| [Zn(B12C4)]²⁺ | M-O distance | 2.01 - 2.03 | HF/lanl2mb | [1] |

| [Cd(B12C4)]²⁺ | M-O distance | 2.21 - 2.24 | HF/lanl2mb | [1] |

| [Hg(B12C4)]²⁺ | M-O distance | 2.37 - 2.40 | HF/lanl2mb | [1] |

Note: M-O distances represent the bond length between the metal cation (M) and the oxygen atoms of the crown ether.

Relevance to Research and Drug Development

The theoretical understanding of B12C4 has implications for various applications:

-

Ion-Selective Electrodes and Sensors : The selectivity of B12C4 and its derivatives makes them excellent candidates for use as ionophores in sensors designed to detect specific metal ions.[9]

-

Artificial Ion Channels : The ability of crown ethers to transport ions across lipid bilayers is a foundational concept for developing artificial ion channels, which have therapeutic potential.[6] Surprisingly, derivatives like dithis compound have been shown to act as pore-forming enhancers for anion transport, a novel function that expands their potential applications.[10]

-

Drug Delivery : While less explored, the host-guest chemistry of B12C4 could potentially be exploited to encapsulate and transport protonated drug molecules, offering a pathway for targeted delivery systems.

Conclusion

Theoretical studies provide indispensable insights into the structure, energetics, and selective binding properties of this compound. Through a combination of ab initio, DFT, and hybrid computational-experimental approaches, researchers have been able to construct a detailed molecular-level picture of how B12C4 interacts with a variety of cations. These computational models not only explain experimental observations but also guide the rational design of new B12C4 derivatives with tailored properties for applications in sensing, molecular transport, and potentially, therapeutic interventions. The continued synergy between advanced computational methods and experimental validation will undoubtedly unlock further potential for this versatile macrocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. INVESTIGATION OF 12-CROWN-4 AND this compound COMPLEXES WITH Li | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformation of this compound Complexes with Ammonium Ions Investigated by Cold Gas-Phase Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dithis compound group as a pore-forming enhancer for anion transport - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Benzo-12-crown-4 for Lithium Ion Adsorption

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzo-12-crown-4 (B12C4) and its derivatives in the selective adsorption of lithium ions (Li⁺). This technology holds significant promise for various applications, including the recovery of lithium from brine resources, spent lithium-ion batteries, and potentially in biological systems for lithium monitoring and delivery.

Introduction

This compound is a macrocyclic polyether with a cavity size that demonstrates a notable affinity for the lithium ion. This selectivity arises from the "size-match" principle, where the diameter of the Li⁺ ion is well-suited to the cavity of the B12C4 molecule, facilitating a stable host-guest complex.[1] This inherent selectivity makes B12C4 an attractive candidate for developing advanced materials for lithium extraction and separation from solutions containing other competing ions such as sodium (Na⁺), potassium (K⁺), magnesium (Mg²⁺), and calcium (Ca²⁺).[2][3]

Recent research has focused on immobilizing B12C4 onto various solid supports, such as silica gel, polymers, and nanofibers, to create robust and reusable adsorbents.[4][5][6] These functionalized materials exhibit enhanced adsorption capacities and favorable kinetics for lithium uptake.

Adsorption Performance of this compound Functionalized Materials

The efficiency of lithium ion adsorption by B12C4-functionalized materials is influenced by several factors, including the nature of the support material, the density of B12C4 moieties, and the experimental conditions. A summary of key performance data from various studies is presented below.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Equilibrium Time | Li⁺/Na⁺ Selectivity Factor | Regeneration Stability | Reference |

| This compound immobilized silica (FB12C4-SG) | 33 | 2 hours | 4.2 | High stability in 1.0 N HCl | [4][5][6] |

| Aminoethyl this compound functionalized polymer brushes (PVBC-g-PGMA-CE) | 4.76 | 50 minutes | > 4.67 (relative to Na⁺, K⁺, Mg²⁺, Ca²⁺) | 97.3% capacity after 5 cycles | [2] |

| Lithium ion-imprinted membranes with 12-crown-4 | 132 | 40 minutes | 24.6 (relative to Na⁺) | ~97% capacity after 6 cycles | [7] |

| Functional macroporous microspheres with aminoethyl this compound (Macro-GMA-AB12C4) | 38.13 | Not specified | Specific affinity in presence of Na⁺, K⁺, Mg²⁺, Ca²⁺ | Not specified | [1] |

Experimental Protocols

The following are generalized protocols for evaluating the performance of B12C4-functionalized adsorbents for lithium ion adsorption. These should be adapted based on the specific characteristics of the adsorbent material and the research objectives.

Protocol for Batch Adsorption Studies

This protocol is designed to determine the equilibrium adsorption capacity of a B12C4-functionalized adsorbent.

Materials:

-

This compound functionalized adsorbent

-

Stock solution of LiCl (e.g., 1000 mg/L)

-

Deionized water

-

pH meter

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Li⁺ concentration analysis.

Procedure:

-

Adsorbent Preparation: Dry the B12C4-functionalized adsorbent in an oven at a suitable temperature (e.g., 60-80 °C) for 24 hours to remove any moisture.

-

Solution Preparation: Prepare a series of LiCl solutions of varying concentrations (e.g., 10, 25, 50, 100, 200, 500 mg/L) by diluting the stock solution with deionized water. Adjust the pH of the solutions to the desired value (typically neutral, pH ~7.0).

-

Adsorption Experiment:

-

Accurately weigh a specific amount of the dried adsorbent (e.g., 25 mg) and place it into a series of conical flasks or vials.

-

Add a fixed volume of each LiCl solution (e.g., 25 mL) to the flasks.

-

Seal the flasks and place them on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Analysis:

-

After shaking, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of Li⁺ in the supernatant using ICP-OES or AAS.

-

-

Data Analysis:

-

Calculate the amount of Li⁺ adsorbed per unit mass of the adsorbent at equilibrium (Qe, in mg/g) using the following equation: Qe = (C0 - Ce) * V / m where:

-

C0 is the initial Li⁺ concentration (mg/L)

-

Ce is the equilibrium Li⁺ concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

Plot Qe versus Ce to obtain the adsorption isotherm. This data can be fitted to models such as the Langmuir or Freundlich isotherm to determine the maximum adsorption capacity.

-

Protocol for Adsorption Kinetics Studies

This protocol is used to determine the rate of lithium ion adsorption.

Procedure:

-

Follow steps 1 and 2 from the batch adsorption protocol.

-

Adsorption Experiment:

-

Use a single initial concentration of LiCl solution.

-

At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the solution.

-

-

Sample Analysis: Separate the adsorbent from the aliquot and measure the Li⁺ concentration.

-

Data Analysis:

-

Calculate the amount of Li⁺ adsorbed at each time point (Qt, in mg/g).

-

Plot Qt versus time to obtain the kinetic curve. This data can be fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption rate and mechanism.

-

Protocol for Selectivity Studies

This protocol evaluates the adsorbent's ability to selectively adsorb lithium ions from a mixed-ion solution.

Procedure:

-